2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Description
This compound is a tetrahydronaphthalene derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at position 2, a methoxy substituent at position 8, and a carboxylic acid moiety. Its molecular formula is C₁₈H₂₄N₂O₅, with a molecular weight of 348.4 g/mol (inferred from structural analogs and Boc group addition). The Boc group enhances stability during synthesis by protecting the amine, while the methoxy group may influence electronic properties and binding interactions in biological systems.
Properties
CAS No. |
886364-93-8 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19(4)18(15(20)21)10-9-12-7-6-8-14(23-5)13(12)11-18/h6-8H,9-11H2,1-5H3,(H,20,21) |
InChI Key |
WXSRZTHLNWMFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCC2=C(C1)C(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid generally involves:
- Construction or availability of the tetrahydronaphthalene core with the 8-methoxy substitution.
- Introduction of the methylamino group at position 2.
- Protection of the amino group with the Boc group.
- Installation or preservation of the carboxylic acid functionality at position 2.
The synthetic routes often use amide coupling chemistry and Boc-protection techniques common in peptide synthesis and medicinal chemistry.
Stepwise Preparation Example
A representative synthetic approach based on literature and experimental data is summarized below:
Alternative Synthetic Techniques
Microwave-assisted synthesis: Some reports suggest microwave irradiation can accelerate coupling and Boc-protection steps, reducing reaction times significantly without compromising yields.
Solvent-free conditions: To improve sustainability, solvent-free or minimal solvent protocols have been explored for the Boc-protection step, using solid reagents and catalytic amounts of base.
Catalyst use: Catalysts such as DMAP (4-dimethylaminopyridine) can be employed to increase coupling efficiency and selectivity during amide bond formation.
Analytical Data and Reaction Monitoring
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formamide intermediate formation | Tetrahydronaphthalen-1-amine + ethyl formate | 60–80 °C | 14 h | 63 | Precipitation and filtration involved |
| Reduction to amine | LiAlH4 in THF | Reflux overnight | Overnight | Quantitative | Colorless oil obtained |
| Boc-protection | Boc anhydride or Boc-L-proline, triethylamine, DCM | 0–20 °C | Overnight | ~95 (2 steps) | TLC monitoring; extraction purification |
| Amide coupling | EDC, HOBt in DMF | 0 °C to RT | Overnight | High | Clean reaction by TLC |
Research Discoveries and Optimization
The Boc group is essential for protecting the amine during multi-step synthesis, preventing side reactions and enabling selective functionalization.
Microwave-assisted and solvent-free methods have been shown to improve reaction efficiency and reduce environmental impact.
Coupling agents such as EDC combined with hydroxybenzotriazole (HOBt) provide high coupling efficiency and minimize racemization during amide bond formation.
The methoxy substitution at position 8 influences the electronic properties of the tetrahydronaphthalene ring, which may affect reactivity and biological activity.
Chemical Reactions Analysis
Types of Reactions
2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and Boc-protected amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new therapeutic agents.
Neuropharmacological Research
Research indicates that derivatives of naphthalene carboxylic acids have shown promise in modulating neurotransmitter systems. The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in neuroprotection.
- NMDA Receptor Modulation : The compound may act as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function. Studies have shown that compounds affecting NMDA receptor activity can have implications for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .
- Antioxidant Properties : The methoxy and amino groups in the structure could contribute to antioxidant activities. Antioxidants are vital for protecting neuronal cells from oxidative stress, which is a contributing factor in various neurodegenerative conditions .
Organic Synthesis Applications
The compound is also significant in organic synthesis as a building block for creating more complex molecules.
Synthesis of Bioactive Compounds
Due to its unique functional groups, 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can serve as a precursor for synthesizing other bioactive compounds.
- Functionalization : The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions to occur at other functional sites on the molecule without affecting the carboxylic acid or amine functionalities .
- Diverse Derivatives : Researchers can modify this compound to create derivatives that exhibit improved pharmacological profiles or novel biological activities.
Neuroprotective Studies
A notable study focused on the neuroprotective effects of naphthalene derivatives demonstrated that certain modifications could enhance their efficacy as NMDA receptor antagonists. These findings suggest that compounds like 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid could be pivotal in developing new treatments for neurological disorders .
Synthesis Research
In synthetic chemistry research, this compound has been utilized to develop new methodologies for creating complex naphthalene-based structures. Its reactivity under various conditions has been documented, showcasing its versatility as a synthetic intermediate .
Mechanism of Action
The mechanism of action of 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and protective moieties (Table 1).
Table 1: Comparative Analysis of Tetrahydronaphthalene Derivatives
Key Comparative Insights
Functional Group Impact: Boc Protection: The Boc group in the target compound and analogs improves amine stability during synthesis compared to unprotected amines (e.g., CAS 168628-97-5), which are prone to oxidation or degradation . Methoxy vs. Halogenation: Bromine (CAS 1502404-82-1) and fluorine substituents introduce steric and electronic effects, which could modulate receptor binding or metabolic stability.
Stereochemical Considerations :
- The (R)-6-methoxy isomer (CAS 136759-35-8) highlights the importance of substituent position; methoxy at C6 vs. C8 may alter interactions with chiral biological targets.
Biological Activity
2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS No. 886364-93-8) is a synthetic compound with potential biological applications. Its structure consists of a naphthalene core modified with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which may influence its pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, cytotoxic, and receptor-binding properties.
- Molecular Formula : C18H25NO5
- Molecular Weight : 335.39 g/mol
- Structure : The compound features a tetrahydronaphthalene framework with a methoxy and methylamino substituent, which may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, the conjugation of various amino acids with naphthalene derivatives has shown enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 2-n-Boc-8-methoxy-2-methylamino have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting inhibitory zones comparable to conventional antibiotics .
| Microbial Strain | Inhibitory Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 10 | 2-n-Boc derivative |
| Escherichia coli | 12 | 2-n-Boc derivative |
| Pseudomonas aeruginosa | 9 | 2-n-Boc derivative |
Cytotoxic Activity
The cytotoxic potential of 2-n-Boc-8-methoxy-2-methylamino has been assessed in vitro using various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| Ehrlich Ascites Carcinoma | 15 | Doxorubicin (10 µM) |
| Dalton's Lymphoma Ascites | 20 | Cisplatin (5 µM) |
Receptor Binding Studies
Research has indicated that compounds similar to 2-n-Boc-8-methoxy-2-methylamino can interact with various neurotransmitter receptors. For example, studies on related naphthalene derivatives have shown binding affinities to serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
Case Studies
- Antimicrobial Evaluation : A study tested several naphthalene derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that modifications at the amino position significantly enhanced antibacterial activity.
- Cytotoxicity Assay : In a comparative study involving several naphthalene derivatives, 2-n-Boc-8-methoxy-2-methylamino was found to exhibit superior cytotoxic effects against human cancer cell lines compared to its unmodified counterparts.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis of this Boc-protected tetralin derivative requires careful selection of protecting groups and reaction conditions. The Boc group is typically introduced to protect the methylamino moiety via carbamate formation under anhydrous conditions (e.g., using Boc anhydride in the presence of a base like DMAP). The methoxy group at position 8 can be introduced via nucleophilic substitution or directed ortho-methylation. Purification strategies should include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to remove diastereomeric byproducts. For carboxylate formation, hydrolysis of a methyl ester precursor under basic conditions (e.g., LiOH in THF/water) is common. Monitoring reaction progress via TLC and HPLC (C18 columns, UV detection at 254 nm) is critical .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Multi-modal spectroscopic analysis is essential:
- NMR : 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–4.0 ppm, Boc tert-butyl group at δ 1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetralin ring .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns consistent with Boc cleavage .
- HPLC-PDA : Reverse-phase chromatography (e.g., C18 column, 0.1% formic acid in acetonitrile/water) assesses purity (>95%) and detects residual solvents .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store the compound in amber glass vials under inert gas (argon/nitrogen) at −18°C to prevent hydrolysis of the Boc group and oxidation of the methoxy substituent. Desiccants (e.g., silica gel) should be used to avoid moisture absorption. For short-term use, refrigeration at 4°C in a sealed container is acceptable. Stability should be monitored monthly via HPLC .
Advanced: How can potential racemization at the methylamino group be minimized during synthesis?
Methodological Answer:
Racemization often occurs during Boc protection/deprotection or under acidic/basic conditions. To mitigate:
- Use chiral auxiliaries or enantioselective catalysts during amino group functionalization.
- Employ mild deprotection conditions (e.g., TFA/DCM at 0°C instead of HCl/dioxane).
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor binding pockets (e.g., GPCRs or enzymes). The Boc group’s steric effects and methoxy’s hydrogen-bonding capacity should be parameterized .
- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) and conformational flexibility of the tetralin ring over 100-ns trajectories.
- QSAR : Corrogate substituent effects (e.g., methoxy vs. hydroxy) on bioactivity using datasets from PubChem or ChEMBL .
Advanced: How to resolve conflicting spectroscopic data when characterizing this compound?
Methodological Answer:
Conflicts often arise from impurities or dynamic stereochemistry. Strategies include:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy) to simplify NMR interpretation .
- Variable Temperature NMR : Identify rotamers or ring-flipping in the tetralin system by acquiring spectra at −40°C to 60°C .
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions if single crystals are obtainable .
Methodological: What solid-phase extraction (SPE) methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Sorbent Selection : Hydrophilic-lipophilic balance (HLB) cartridges (e.g., Waters Oasis HLB) are preferred for polar carboxylates. Condition with methanol (2 mL) followed by water (2 mL) .
- Loading : Adjust pH to 2–3 (using 1 M HCl) to protonate the carboxylic acid, enhancing retention.
- Elution : Use 80:20 methanol/water with 0.1% formic acid. Dry eluents under nitrogen and reconstitute in LC-MS-grade solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
